Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane
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Overview
Description
Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane is an organotin compound characterized by the presence of two tin atoms bonded to butyl groups and a benzoyl group. This compound is part of a broader class of organotin compounds known for their diverse applications in organic synthesis, particularly in radical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane typically involves the reaction of tributyltin hydride with a benzoyl chloride derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds as follows:
Preparation of the Benzoyl Chloride Derivative: The benzoyl chloride derivative is synthesized by reacting benzoyl chloride with a suitable stannylating agent.
Formation of this compound: The benzoyl chloride derivative is then reacted with tributyltin hydride in the presence of AIBN under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane undergoes various types of chemical reactions, including:
Reduction: The compound can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the stannyl group is replaced by other nucleophiles.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Reactions: Commonly carried out in the presence of radical initiators like AIBN or under UV light.
Nucleophilic Substitution: Typically involves nucleophiles such as alkoxides or amines.
Dehalogenation: Often performed using tributyltin hydride as the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the primary product is the reduced hydrocarbon, while in nucleophilic substitution, the product is the substituted benzoyl derivative.
Scientific Research Applications
Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in radical reactions, dehalogenation, and nucleophilic substitution.
Biological Studies: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition and protein interactions.
Material Science: Employed in the synthesis of organotin polymers and other advanced materials.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Mechanism of Action
The mechanism of action of Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane involves the formation of radical intermediates. The compound can donate a hydrogen atom to form a radical species, which then participates in various chemical reactions. The molecular targets and pathways involved include:
Radical Formation: The compound generates radicals that can initiate chain reactions.
Enzyme Inhibition: It can interact with enzymes, leading to inhibition of their activity.
Protein Interactions: The compound can bind to proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: A commonly used reducing agent in radical reactions.
Tributyltin Chloride: Used in the synthesis of other organotin compounds.
Tributyltin Oxide: Known for its use as a biocide in antifouling paints.
Uniqueness
Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane is unique due to its dual functionality, combining the properties of a stannyl group and a benzoyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other organotin compounds.
Properties
IUPAC Name |
tributylstannyl 3-tributylstannylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.6C4H9.2Sn/c8-7(9)6-4-2-1-3-5-6;6*1-3-4-2;;/h1-2,4-5H,(H,8,9);6*1,3-4H2,2H3;;/q;;;;;;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLXVSCNLBTJEX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58O2Sn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587298 |
Source
|
Record name | Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112725-21-0 |
Source
|
Record name | Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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